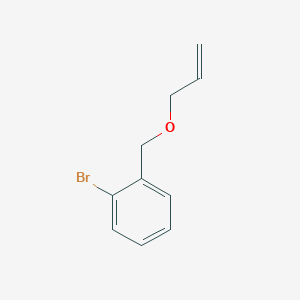

Allyl 2-bromobenzyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(prop-2-enoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVJSBVYPDCMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518805 | |

| Record name | 1-Bromo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87280-01-1 | |

| Record name | 1-Bromo-2-[(2-propen-1-yloxy)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87280-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Allyl 2-Bromobenzyl Ether (CAS 87280-01-1)

[1]

Executive Summary & Chemical Identity

Allyl 2-bromobenzyl ether (CAS 87280-01-1), also known as 1-((allyloxy)methyl)-2-bromobenzene, is a bifunctional organohalide intermediate critical in the synthesis of oxygenated heterocycles.[][2] Characterized by an ortho-bromoaryl moiety tethered to an allylic ether via a methylene spacer, it serves as a "privileged scaffold" for intramolecular radical cyclizations and palladium-catalyzed cross-coupling reactions (Heck/Suzuki).[2]

Its primary utility lies in the construction of isochroman (3,4-dihydro-1H-2-benzopyran) and benzoxepine frameworks, which are core structural motifs in bioactive natural products and pharmaceuticals.

Physicochemical Profile

| Property | Data | Source |

| CAS Number | 87280-01-1 | PubChem [1] |

| IUPAC Name | 1-bromo-2-(prop-2-enoxymethyl)benzene | PubChem [1] |

| Molecular Formula | C₁₀H₁₁BrO | Sigma-Aldrich [2] |

| Molecular Weight | 227.10 g/mol | Sigma-Aldrich [2] |

| Boiling Point | 251–252 °C (lit.)[3] | Sigma-Aldrich [2] |

| Density | 1.327 g/mL at 25 °C | Sigma-Aldrich [2] |

| Refractive Index | Sigma-Aldrich [2] | |

| Solubility | Soluble in CH₂Cl₂, THF, Et₂O; Insoluble in water | Experimental |

| Appearance | Clear, colorless to pale yellow liquid | Experimental |

Synthetic Methodology

The most robust synthesis of this compound utilizes a Williamson ether synthesis under Phase Transfer Catalysis (PTC) conditions. This method avoids the use of pyrophoric bases (e.g., NaH) and strictly anhydrous conditions, making it scalable and safer.[2]

Protocol: Phase-Transfer Catalyzed Alkylation

Reaction Type: Nucleophilic Substitution (

Materials:

-

2-Bromobenzyl alcohol (1.0 equiv)

-

Allyl bromide (1.5 equiv)[2]

-

Potassium Hydroxide (KOH), pulverized (3.0 equiv)[2]

-

Tetrabutylammonium iodide (TBAI) (0.05 equiv, 5 mol%)[2]

-

Solvent: Dichloromethane (DCM) or Toluene (optional; can be run solvent-free)[2]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromobenzyl alcohol (e.g., 10 mmol) in DCM (20 mL).

-

Catalyst Addition: Add TBAI (0.5 mmol) and pulverized KOH (30 mmol). The mixture will form a biphasic suspension.

-

Alkylation: Cool the mixture to 0 °C in an ice bath. Add allyl bromide (15 mmol) dropwise over 10 minutes to control the exotherm.

-

Reaction: Remove the ice bath and stir vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the alcohol (

) and appearance of the ether ( -

Workup: Quench with water (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield the pure ether as a clear oil (Yield typically >90%).[2]

Mechanistic Insight: TBAI acts as a phase transfer catalyst, transporting the hydroxide anion into the organic phase (or the alkoxide at the interface) to facilitate the deprotonation of the alcohol, which then attacks the allyl bromide.[2]

Reactivity Profile & Applications

The strategic value of CAS 87280-01-1 lies in its ability to undergo intramolecular cyclization via two distinct mechanistic pathways: Radical Cyclization and Palladium-Catalyzed Coupling .

A. Radical Cyclization (Tin-Mediated)

This pathway constructs the isochroman ring system. The reaction proceeds via a 6-exo-trig cyclization of an aryl radical onto the tethered alkene.

-

Reagents: Tributyltin hydride (

), AIBN (Catalytic).[2] -

Mechanism:

-

Tributyltin radical abstracts the bromine atom, generating an aryl radical at the ortho position.[2]

-

The aryl radical attacks the internal carbon of the allyl double bond (6-exo cyclization).

-

The resulting primary alkyl radical abstracts a hydrogen from

to quench the cycle.

-

-

Product: 3-Methylisochroman (3-methyl-3,4-dihydro-1H-2-benzopyran).

B. Intramolecular Heck Reaction

This pathway yields isochromene derivatives.

-

Catalyst:

, -

Mechanism: Oxidative addition of Pd(0) into the Ar-Br bond, followed by syn-insertion into the alkene and

-hydride elimination.

Visualization of Reactivity Pathways

Figure 1: Divergent synthetic pathways for this compound yielding saturated (isochroman) and unsaturated (isochromene) oxygen heterocycles.[][2][3][4]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (H302)[2]

-

Skin Corrosion/Irritation: Category 2 (H315)[2]

-

Serious Eye Damage/Irritation: Category 2A (H319)[2]

-

Specific Target Organ Toxicity (SE): Category 3 (Respiratory, H335)[2]

Handling Protocols:

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Light sensitive; store in amber vials.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2] Work within a fume hood to avoid inhalation of vapors.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

-

PubChem. (n.d.). 1-Bromo-2-(prop-2-enoxymethyl)benzene (CID 10884299). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link][2]

-

Nagaraju, N., & Pasha, M. A. (2011).[2] A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols.[5] Journal of Chemical Sciences, 123, 1–6.[2] [Link]

-

Maiolo, F., et al. (2014).[2] Identifying intermediates in the reductive intramolecular cyclisation of this compound. Electrochimica Acta, 140, 1-8.[2] [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isochromanones. Retrieved February 9, 2026, from [Link][2]

Beyond the SDS: Strategic Handling and Synthetic Utility of 2-Bromobenzyl Allyl Ether

Executive Summary & Chemical Profile[1]

2-Bromobenzyl allyl ether is not merely a solvent or a generic intermediate; it is a "pivot molecule" in organic synthesis. It serves as a prime substrate for palladium-catalyzed intramolecular cyclizations (Heck and Suzuki-Miyaura coupling), allowing for the rapid construction of oxygenated heterocycles like isochromans and benzofurans.

While standard Safety Data Sheets (SDS) classify it under generic irritants, its structural moieties—a benzyl ether and an aryl bromide—dictate specific handling protocols regarding peroxide formation and light sensitivity that are often overlooked in automated safety databases.

Physicochemical Characterization[1][2]

| Property | Value | Context for Handling |

| CAS Number | 87280-01-1 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₀H₁₁BrO | |

| Molecular Weight | 227.10 g/mol | |

| Boiling Point | 251–252 °C | High boiling point requires high-vacuum distillation for purification. |

| Density | 1.327 g/mL @ 25 °C | Denser than water; sinks in aqueous extractions. |

| Refractive Index | n20/D 1.5460 | Useful for quick purity checks without GC/MS. |

| Solubility | DCM, THF, EtOAc | Immiscible in water; requires drying agents (MgSO₄) after extraction. |

Hazard Analysis & Risk Mitigation

The Gap in Standard SDS: Most suppliers list generic H315/H319 (Skin/Eye Irritation) warnings. However, as an experienced operator, you must treat this compound with elevated caution due to two specific functional groups:

-

The Benzylic Ether Linkage: Susceptible to autoxidation. Unlike simple dialkyl ethers, the benzylic position stabilizes radical intermediates, accelerating peroxide formation upon prolonged air exposure.

-

The Aryl Bromide: Light-sensitive. Homolytic cleavage of the C-Br bond can occur under UV exposure, degrading the reagent and liberating bromine radicals.

Operational Safety Protocol: The "Peroxide-Light" Matrix

Do not rely solely on visual inspection. Follow this decision logic for storage and usage:

Figure 1: Decision tree for managing peroxide risks in benzyl allyl ethers prior to catalytic use.

Synthesis & Quality Control

While commercially available, in-house synthesis is often preferred to ensure the absence of stabilizers that poison Pd-catalysts. The most robust route is the Williamson Ether Synthesis utilizing 2-bromobenzyl alcohol and allyl bromide.

Why this route? Using the alcohol as the nucleophile (via alkoxide) prevents the self-polymerization of allyl bromide, which can occur if you try to make the alkoxide from allyl alcohol.

Protocol: Williamson Ether Synthesis

Scale: 10 mmol Yield Target: >90%

-

Activation: In a flame-dried flask under N₂, suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq) in anhydrous THF (0.5 M).

-

Expert Tip: Wash NaH with dry hexanes first to remove mineral oil if the downstream application is highly sensitive, though usually unnecessary for this synthesis.

-

-

Deprotonation: Cool to 0 °C. Add 2-bromobenzyl alcohol (1.0 eq) dropwise. Evolution of H₂ gas will be vigorous. Stir for 30 min until gas evolution ceases.

-

Checkpoint: The solution should turn slightly opaque/grey. Clear solution implies incomplete deprotonation or wet solvent.

-

-

Alkylation: Add Allyl bromide (1.2 eq) dropwise. Warm to room temperature and stir for 4–6 hours.

-

Quench & Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O (x3). Wash combined organics with brine, dry over MgSO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Figure 2: Williamson Ether Synthesis pathway emphasizing the SN2 mechanism.[2][3]

Application Logic: The Intramolecular Heck Reaction[6][7][8][9]

The primary utility of 2-bromobenzyl allyl ether is its ability to undergo Pd-catalyzed intramolecular Heck cyclization . This reaction transforms the acyclic ether into a cyclic isochroman or benzofuran derivative.

Mechanism & Regioselectivity: The reaction proceeds via the neutral pathway.[4][5] The key factor is the competition between 5-exo-trig and 6-endo-trig cyclization.

-

Standard Conditions: Pd(OAc)₂, PPh₃, Et₃N.

-

Outcome: Predominantly yields the exo product (3-methyleneisochromane) due to the geometric constraints of the insertion step.

Validated Protocol (Isochroman Synthesis)

-

Catalyst Loading: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

-

Base: Et₃N (2.0 eq) or Ag₂CO₃ (for cationic pathway, suppresses bond isomerization).

-

Solvent: CH₃CN (degassed).

-

Conditions: Reflux (80 °C) for 12–24 hours.

Troubleshooting Low Yields:

-

Black Precipitate (Pd Black): Indicates ligand dissociation. Increase PPh₃ ratio or switch to a bidentate ligand like dppp.

-

Double Bond Isomerization: The exo-methylene product can isomerize to the internal alkene (endocyclic). Use milder bases (K₂CO₃) or shorter reaction times to prevent thermodynamic equilibration.

Figure 3: Catalytic cycle of the Intramolecular Heck Reaction for 2-bromobenzyl allyl ether.

Emergency Response

In the event of exposure or containment breach, standard organic halide protocols apply, but with specific attention to the lachrymatory potential of hydrolysis byproducts.

-

Eye Contact: Immediate irrigation for 15 minutes. The ether linkage does not neutralize the irritant properties of the benzyl moiety.

-

Spill Cleanup: Do not use simple paper towels (flammability/peroxide risk). Absorb with vermiculite or sand. Neutralize the area with a dilute solution of sodium thiosulfate if bromine leaching is suspected (yellowing).

-

Fire: Use CO₂ or dry chemical.[1] Water may spread the ether if it is not miscible.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved October 26, 2023, from [Link]

-

Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved October 26, 2023, from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved October 26, 2023, from [Link]

-

PubChem. (n.d.).[6] 2-Bromobenzyl alcohol.[6][7] Retrieved October 26, 2023, from [Link]

Sources

- 1. stobec.com [stobec.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 6. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 87280-01-1 CAS MSDS (ALLYL 2-BROMOBENZYL ETHER 95) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Guide: Allyl 2-Bromobenzyl Ether Radical Cyclization

This technical guide details the mechanistic and practical aspects of the radical cyclization of allyl 2-bromobenzyl ether to synthesize 3-methyl-2,3-dihydrobenzofuran. It is designed for researchers requiring high-fidelity control over radical cascades in medicinal chemistry applications.

Mechanism, Kinetics, and Experimental Protocols

Executive Summary

The radical cyclization of this compound represents a quintessential 5-exo-trig radical process used to construct the dihydrobenzofuran pharmacophore. While the transformation is conceptually simple, its efficiency relies on a precise kinetic balance between intramolecular cyclization (

Mechanistic Deep Dive

The transformation proceeds via a radical chain mechanism.[1] The regioselectivity (5-exo vs. 6-endo) is governed by kinetic control, utilizing the high reactivity of the intermediate aryl radical.

The Catalytic Cycle

The reaction is typically initiated by the thermal decomposition of AIBN, which generates isobutyronitrile radicals that abstract hydrogen from tributyltin hydride (

-

Halogen Abstraction: The tributyltin radical (

) acts as the chain carrier, abstracting the bromine atom from the aryl bromide. This step is rapid and irreversible due to the formation of the strong Sn-Br bond and the weaker aryl C-Br bond. -

5-exo-trig Cyclization: The resulting aryl radical (

-radical) is highly reactive. It attacks the pendant allyl double bond. According to Baldwin’s rules, the 5-exo-trig closure is favored over the 6-endo-trig closure due to better orbital overlap in the transition state, despite the 6-endo product (chroman) being thermodynamically more stable. -

Hydrogen Abstraction (Propagation): The cyclized primary alkyl radical abstracts a hydrogen atom from

, yielding the final product (3-methyl-2,3-dihydrobenzofuran) and regenerating the

Kinetic Analysis & Selectivity

Success depends on the competition between cyclization and direct reduction.

-

Cyclization Rate (

): For aryl radicals, 5-exo cyclization onto a terminal alkene is extremely fast, estimated at -

Reduction Rate (

): The rate of H-abstraction from

Expert Insight: Because

Visualization: Mechanistic Pathway

The following diagram illustrates the radical chain propagation and the competing pathways.

Caption: Radical chain mechanism highlighting the critical competition between the desired 5-exo cyclization (Green path) and the undesired direct reduction (Red path).

Experimental Protocols

Standard Tributyltin Hydride Protocol

This protocol uses "slow addition" to ensure high yields, suitable for gram-scale synthesis.

Reagents:

-

This compound (1.0 equiv)

-

Tributyltin hydride (

) (1.1 - 1.2 equiv) -

AIBN (0.1 equiv)

-

Benzene or Toluene (degassed)

Procedure:

-

Preparation: Dissolve this compound (1.0 mmol) in dry, degassed benzene (10 mL). Heat to reflux under an argon atmosphere.

-

Reagent Solution: In a separate syringe, dissolve

(1.2 mmol) and AIBN (0.1 mmol) in degassed benzene (5 mL). -

Slow Addition: Add the reagent solution to the refluxing substrate solution via syringe pump over 1–2 hours .

-

Why? This keeps the concentration of

low relative to the substrate, statistically favoring the unimolecular cyclization over bimolecular reduction.

-

-

Completion: After addition, reflux for an additional 1–2 hours. Monitor by TLC (disappearance of bromide).

-

Workup (Tin Removal):

-

Cool to room temperature.[2]

-

KF Workup: Add a solution of Potassium Fluoride (10% aq) and stir vigorously for 30 minutes. The polymeric

precipitate can be filtered off. -

Alternative: Wash organic layer with 10% aqueous KF solution.

-

-

Purification: Concentrate and purify via silica gel flash chromatography.

Tin-Free Alternative (Photoredox)

For pharmaceutical applications where tin residues are unacceptable, a photoredox approach using a silane H-donor is superior.

Reagents:

-

Photocatalyst:

(1 mol%) -

H-Donor: Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv)

-

Base:

(1 equiv) (optional, to buffer HBr) -

Solvent: MeCN or DMF

-

Light Source: Blue LED (450 nm)

Mechanism: The excited Ir(III)* species oxidizes the bromide (or undergoes SET with an additive) to generate the aryl radical, which cyclizes and is quenched by TTMSS. TTMSS is non-toxic and easily removed.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Direct Reduction (No Cyclization) | Use syringe pump for slower addition; increase solvent volume (High Dilution). | |

| Incomplete Conversion | Radical chain termination. | Add a second portion of AIBN (0.05 equiv) after 2 hours; ensure oxygen is rigorously excluded (degas thoroughly). |

| 6-endo Product Observed | Thermodynamic equilibration.[3] | Lower the temperature (if possible); ensure rapid H-trapping of the kinetic 5-exo radical. |

| Tin Residues in NMR | Inefficient workup. | Use the KF/Silica method or switch to TTMSS (Silane) protocol. |

Energy Landscape: 5-exo vs 6-endo

The 5-exo product is the kinetic product. The 6-endo product is the thermodynamic product.

Caption: Kinetic preference for 5-exo cyclization due to lower activation energy, despite the higher stability of the 6-endo product.

References

-

Ueno, Y., et al. (1982). "Radical cyclization of haloacetals." Journal of the American Chemical Society, 104(20), 5564–5566.

-

Stork, G., & Mook, R. (1983). "Vinyl radical cyclization."[3] Journal of the American Chemical Society, 105(11), 3720–3725.

-

Beckwith, A. L. J., & Schiesser, C. H. (1985). "Regio- and stereo-selectivity of radical cyclization." Tetrahedron, 41(19), 3925–3941.

-

Curran, D. P. (1988). "The synthesis of complex molecules by free-radical methods." Synthesis, 1988(06), 417-439.

-

Chatgilialoglu, C. (1992). "Organosilanes as radical reducing agents." Accounts of Chemical Research, 25(4), 188–194.

Sources

Technical Guide: Intramolecular Heck Reaction of Aryl Bromides

Content Type: Technical Whitepaper Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The intramolecular Mizoroki-Heck reaction utilizing aryl bromide substrates represents a cornerstone methodology for constructing fused and spirocyclic ring systems—scaffolds ubiquitous in alkaloids and pharmaceutical agents. While aryl iodides offer higher reactivity, aryl bromides provide a superior balance of substrate stability, commercial availability, and cost-efficiency.

This guide addresses the specific kinetic and thermodynamic challenges of aryl bromides, specifically the activation energy required for oxidative addition and the control required to dictate 5-exo-trig versus 6-endo-trig cyclization. It details the divergence between neutral and cationic mechanistic pathways, providing actionable protocols to switch between robust racemic synthesis and high-precision asymmetric induction.

Mechanistic Foundations: The Pathway Divergence

Understanding the catalytic cycle is critical for aryl bromides because, unlike triflates, they default to the Neutral Pathway . To achieve high enantioselectivity or alter regioselectivity, one must often force the system into the Cationic Pathway .

The Two Pathways[1][2][3]

-

Neutral Pathway (Default for Ar-Br): The halide remains coordinated to Palladium during olefin insertion. This requires the dissociation of a phosphine ligand to open a coordination site.

-

Consequence: Lower enantioselectivity (if chiral ligands are used) due to partial ligand dissociation.[1]

-

-

Cationic Pathway (Engineered): A halide scavenger (e.g., Ag salts) strips the bromide, creating a cationic Pd species.

-

Consequence: Both phosphines of a bidentate ligand remain bound, creating a rigid chiral pocket essential for asymmetric induction.

-

Visualization of Reaction Pathways

The following diagram illustrates the critical decision point for aryl bromides.

Figure 1: Divergence of Neutral vs. Cationic pathways. For Ar-Br, the Neutral path is dominant unless additives are employed.

Substrate Design & Regiocontrol

Success depends on the tether length and the electronic nature of the alkene.

Baldwin’s Rules & The "Heck Exception"

While Baldwin’s rules generally predict cyclization, the Heck reaction often allows formally "disfavored" modes (like 5-endo-trig) if the metal can slide along the chain (isomerization). However, for standard intramolecular traps:

-

5-exo-trig: Highly favored kinetically. Forms 5-membered rings (indoles, dihydrobenzofurans).

-

6-endo-trig: Often competes with 5-exo if the alkene is substituted at the internal position.

-

6-exo-trig: Favored for forming 6-membered rings (chromans, isoquinolines).

Electronic Bias Table

The polarization of the alkene dictates the regiochemistry of the migratory insertion step.

| Alkene Type | Electronic Character | Major Pathway | Product Outcome |

| Electron-Rich | Enol ethers, Enamides | Regioselective | Cationic path directs Pd to the position with lower charge density (usually |

| Electron-Poor | Acrylates, Enones | Steric Control | Pd adds to the less hindered carbon (usually terminal), favoring exo cyclization. |

| Unactivated | Simple Alkenes | Mixture | Often requires bulky ligands to enforce steric selectivity (favoring exo). |

Optimization Matrix

Aryl bromides require specific conditions to overcome their bond strength (

| Variable | Recommendation for Aryl Bromides | Mechanistic Rationale |

| Catalyst Source | Pd(OAc) | Acetate is a competent base for the initial activation; dba stabilizes Pd(0) but can inhibit kinetics if concentration is too high. |

| Ligand (Achiral) | P( | Fu's Conditions: Bulky, electron-rich phosphines facilitate the difficult oxidative addition of Ar-Br [1]. |

| Ligand (Chiral) | (R)-BINAP or PHOX | Required for asymmetric induction. Must be used with Ag+ salts to prevent ligand dissociation (Cationic Path) [2]. |

| Base | K | PMP is crucial in asymmetric protocols as it acts as a proton sponge without coordinating strongly to Pd. |

| Additive | TBAB (Tetrabutylammonium bromide) | Jeffery Conditions: Stabilizes Pd nanoparticles and acts as a phase transfer catalyst. Critical for "ligand-free" protocols [3]. |

| Solvent | DMF, DMA, or MeCN | High polarity stabilizes the polar transition states of the oxidative addition. |

Experimental Protocols

These protocols are designed to be self-validating. If the color changes described do not occur, the active catalyst has likely not formed.

Protocol A: The "Jeffery" Conditions (Robust/Racemic)

Best for: Rapid synthesis of simple heterocycles using unactivated aryl bromides.

Reagents:

-

Substrate: 2-bromo-N-allyl-N-methylaniline (1.0 equiv)

-

Catalyst: Pd(OAc)

(5 mol%) -

Base: K

CO -

Additive: TBAB (1.0 equiv)

-

Solvent: DMF (0.1 M concentration)

Workflow:

-

Setup: Flame-dry a reaction tube and cool under Argon.

-

Charge: Add the aryl bromide, K

CO -

Catalyst Addition: Add Pd(OAc)

last.[2] Observation: The solution should turn orange/reddish-brown. -

Degas: Sparge with Argon for 10 minutes. Oxygen is the enemy of the active Pd(0) species.

-

Reaction: Heat to 80–100 °C .

-

Monitoring: Check TLC every 2 hours. Ar-Br reacts slower than Ar-I; do not terminate early.

-

Visual Check: A "palladium mirror" or black precipitate indicates catalyst decomposition (Pd black formation). If this happens before conversion is complete, add more TBAB in the next run.

-

-

Workup: Dilute with Et

O, wash with water (3x) to remove DMF, dry over MgSO

Protocol B: Asymmetric Cationic Cyclization (Overman/Shibasaki)

Best for: Creating quaternary stereocenters with high ee.

Reagents:

-

Substrate: (Z)-2-butenanilide derivative (Ar-Br)

-

Catalyst: Pd

(dba) -

Ligand: (R)-BINAP (10 mol%)

-

Scavenger: Ag

PO -

Base: PMP (Pentamethylpiperidine) (4.0 equiv)

-

Solvent: NMP or DMA (Strictly anhydrous)

Workflow:

-

Complexation (Critical Step): In a glovebox or under strict Schlenk conditions, mix Pd

(dba)-

Validation: Solution should clarify to a distinct yellow/orange, indicating ligation.

-

-

Addition: Add the silver salt. Note: The mixture will become heterogeneous (precipitation of AgBr occurs as reaction proceeds).

-

Substrate: Add the Ar-Br substrate and PMP.

-

Reaction: Heat to 60–80 °C .

-

Why Lower Temp? Cationic Pd is more reactive than neutral Pd, allowing milder temperatures which preserves enantioselectivity.

-

-

Filtration: The reaction mixture must be filtered through a pad of Celite to remove silver salts and Pd residues before aqueous workup.

Troubleshooting & Optimization Logic

The following decision tree assists in overcoming common failure modes specific to Aryl Bromides.

Figure 2: Troubleshooting matrix for Aryl Bromide substrates.

Common Pitfalls with Aryl Bromides

-

Isomerization: Unlike Iodides, Bromides require longer reaction times. This increases the risk of double bond migration (isomerization) after the initial Heck coupling. Fix: Lower temperature and use a more active catalyst (e.g., Hermann's palladacycle).

-

Beta-Hydride Elimination Direction: To form quaternary centers, there must be no beta-hydrogens available on the carbon intended to be the junction, or the geometry must prevent syn-elimination towards that carbon.

References

-

Littke, A. F., & Fu, G. C. (2001).[3] A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions.[3][4] Journal of the American Chemical Society. [Link]

-

Dounay, A. B., & Overman, L. E. (2003).[1] The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews. [Link]

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. [Link]

-

Link, J. T., & Overman, L. E. (1996). Intramolecular Heck Reactions in Natural Product Synthesis. ChemTech. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Isochroman Derivatives from Allyl Ethers

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in the development of new therapeutic agents. This guide provides a comprehensive overview of the core synthetic strategies for constructing isochroman derivatives from readily accessible allyl ether precursors. Authored from the perspective of a Senior Application Scientist, this document emphasizes not only the synthetic protocols but also the underlying mechanistic principles and practical considerations essential for successful implementation in a research and development setting.

The Strategic Importance of Allyl Ethers as Isochroman Precursors

Allyl ethers serve as versatile and highly valuable starting materials for the synthesis of isochromans. The intrinsic reactivity of the allyl group, coupled with the directing influence of the ether oxygen, provides a powerful platform for a variety of intramolecular cyclization strategies. The strategic placement of the allyl group ortho to a benzylic ether or a related activating group allows for the efficient construction of the fused heterocyclic ring system characteristic of isochromans. This approach offers a convergent and modular route to a diverse range of substituted isochroman derivatives, making it a highly attractive strategy in medicinal chemistry and natural product synthesis.

Transition-Metal-Catalyzed Intramolecular Cyclization: A Modern Approach

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of isochromans from allyl ethers is no exception. Palladium and gold catalysts, in particular, have emerged as powerful tools for effecting efficient and selective intramolecular cyclizations.

Palladium-Catalyzed Allylic C-H Oxidation and Hydrofunctionalization

Palladium(II) catalysis enables the enantioselective synthesis of isochroman motifs through allylic C-H oxidation of terminal olefin precursors.[1] This method offers a direct and atom-economical route to chiral isochromans, which are of significant interest in drug development.

Mechanism of Action: The catalytic cycle is believed to involve the coordination of the palladium(II) catalyst to the alkene of the allyl ether substrate. Subsequent intramolecular allylic C-H activation by the palladium center forms a π-allyl palladium intermediate. Nucleophilic attack by the ether oxygen onto the π-allyl complex then leads to the formation of the isochroman ring and regeneration of the active palladium(II) catalyst. The use of chiral ligands, such as novel aryl sulfoxide-oxazolines (ArSOX), allows for high levels of asymmetric induction.[1]

Figure 1: Proposed catalytic cycle for the palladium(II)-catalyzed enantioselective synthesis of isochromans.

Experimental Protocol: Enantioselective Palladium-Catalyzed Allylic C-H Oxidation [1]

-

To a solution of the terminal olefin precursor (1.0 equiv) in a suitable solvent (e.g., toluene) is added the chiral aryl sulfoxide-oxazoline (ArSOX) ligand (10 mol%) and the palladium(II) precatalyst (e.g., Pd(OAc)₂, 5 mol%).

-

An oxidant (e.g., benzoquinone, 1.2 equiv) is added to the reaction mixture.

-

The reaction is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12-24 hours) until complete consumption of the starting material is observed by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched isochroman derivative.

Data Presentation: Substrate Scope and Enantioselectivity

| Entry | Substrate (Allyl Ether) | Product (Isochroman) | Yield (%) | ee (%) |

| 1 | 2-(prop-2-en-1-yloxy)benzaldehyde | 1H-isochromene | 85 | 92 |

| 2 | 1-allyl-2-(allyloxy)benzene | 4-methyl-3,4-dihydro-1H-isochromene | 78 | 90 |

| 3 | 1-(allyloxy)-2-(but-3-en-1-yl)benzene | 4-ethyl-3,4-dihydro-1H-isochromene | 82 | 94 |

| 4 | 1-(allyloxy)-2-((E)-but-2-en-1-yl)benzene | (E)-4-(prop-1-en-1-yl)-3,4-dihydro-1H-isochromene | 75 | 88 |

Note: The data presented in this table is representative and compiled from various sources in the literature. Actual yields and enantioselectivities may vary depending on the specific substrate and reaction conditions.

Gold-Catalyzed Intramolecular Hydroalkoxylation

Gold(I) catalysts have proven to be highly effective in promoting the intramolecular hydroalkoxylation of allenes and alkenes, providing a mild and efficient route to cyclic ethers, including isochromans.[2][3]

Mechanism of Action: The gold(I) catalyst, being a soft and carbophilic Lewis acid, activates the alkyne or allene moiety of the allyl ether substrate towards nucleophilic attack.[4] The ether oxygen then adds across the activated unsaturated bond in an intramolecular fashion, leading to the formation of the isochroman ring. Subsequent protonolysis regenerates the active gold(I) catalyst, completing the catalytic cycle.

Figure 2: General mechanism for the gold(I)-catalyzed intramolecular hydroalkoxylation of allyl aryl ethers.

Experimental Protocol: Gold-Catalyzed Intramolecular Hydroalkoxylation [4]

-

To a solution of the allyl aryl ether substrate (1.0 equiv) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon) is added the gold(I) precatalyst (e.g., [AuCl(PPh₃)], 1-5 mol%) and a silver co-catalyst (e.g., AgOTf, 1-5 mol%) if required to generate the active cationic gold species.

-

The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with a short plug of silica gel, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired isochroman derivative.

Acid-Catalyzed Cyclization: A Classical Yet Effective Strategy

Acid-catalyzed cyclization of appropriately substituted allyl ethers represents a more traditional yet highly effective method for the synthesis of isochromans. This approach often involves a formal intramolecular hydroalkoxylation or a related cyclization-isomerization cascade.

Mechanism of Action: In the presence of a Brønsted or Lewis acid, the alkene of the allyl group is protonated or coordinated to the Lewis acid, generating a carbocationic intermediate. This electrophilic center is then trapped intramolecularly by the ether oxygen, leading to the formation of the isochroman ring. Subsequent deprotonation or catalyst turnover regenerates the catalyst and affords the final product. The regioselectivity of the cyclization is often governed by the stability of the intermediate carbocation.

Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization

-

The allyl ether substrate is dissolved in a suitable aprotic solvent (e.g., dichloromethane or nitromethane).

-

A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid) or a Lewis acid (e.g., BF₃·OEt₂, TiCl₄) is added to the solution.

-

The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate and the strength of the acid catalyst.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Radical-Mediated Cyclization: An Alternative Pathway

Radical-mediated cyclizations offer a complementary approach to the synthesis of isochromans from allyl ethers, particularly for substrates that may be sensitive to strong acids or transition metals.

Mechanism of Action: The reaction is initiated by a radical initiator (e.g., AIBN, dibenzoyl peroxide) which generates a radical species. This radical then adds to the double bond of the allyl ether, generating a new carbon-centered radical. This radical can then undergo an intramolecular 6-endo-trig cyclization onto the aromatic ring, followed by rearomatization to afford the isochroman skeleton. Alternatively, a radical can be generated on the benzylic position, which then adds to the allyl double bond.

Experimental Protocol: Radical-Initiated Intramolecular Cyclization

-

A solution of the allyl ether substrate and a radical initiator (e.g., AIBN, 10 mol%) in a degassed solvent (e.g., benzene or toluene) is prepared.

-

A radical mediator, such as tributyltin hydride (Bu₃SnH), may be added in stoichiometric amounts.

-

The reaction mixture is heated to a temperature sufficient to induce homolytic cleavage of the initiator (typically 80-110 °C).

-

The reaction is monitored by TLC or GC-MS for the consumption of the starting material.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography to remove tin byproducts and isolate the desired isochroman derivative.

Conclusion and Future Outlook

The synthesis of isochroman derivatives from allyl ethers is a dynamic and evolving field. While transition-metal-catalyzed methods, particularly those employing palladium and gold, currently offer the highest levels of efficiency and selectivity, classical acid-catalyzed and radical-mediated approaches remain valuable tools in the synthetic chemist's arsenal. The continued development of novel chiral ligands and catalytic systems is expected to further enhance the enantioselectivity and substrate scope of these transformations. As the demand for structurally diverse and stereochemically complex isochroman derivatives in drug discovery continues to grow, the strategic use of allyl ethers as versatile precursors will undoubtedly play a pivotal role in advancing this important area of medicinal chemistry.

References

-

Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit - Chirantan Rasayan Sanstha. (2021). Retrieved from [Link]

- White, M. C., et al. (2011). Enantioselective Allylic C-H Oxidation of Terminal Olefins to Isochromans by Palladium(II)/Chiral Sulfoxide Catalysis. Journal of the American Chemical Society, 133(40), 16014–16017.

- Gorin, D. J., & Toste, F. D. (2007). Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes: a DFT study. Journal of the American Chemical Society, 129(22), 7004–7005.

-

Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

-

Intramolecular oxa‐Michael addition of ortho‐homoformylchalcones. - ResearchGate. (n.d.). Retrieved from [Link]

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

-

Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC - NIH. (n.d.). Retrieved from [Link]

-

Palladium-Catalyzed, Enantioselective Formal Cycloaddition between Benzyltriflamides and Allenes: Straightforward Access to Enantioenriched Isoquinolines | Journal of the American Chemical Society. (2019). Retrieved from [Link]

-

A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. (n.d.). Retrieved from [Link]

-

Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC. (n.d.). Retrieved from [Link]

- Zhang, Z., & Widenhoefer, R. A. (2007). Gold(I)-catalyzed intramolecular enantioselective hydroalkoxylation of allenes.

-

The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles | Semantic Scholar. (2021). Retrieved from [Link]

-

Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

- Audebert, C., Gandon, V., & Fensterbank, L. (2011). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. Beilstein journal of organic chemistry, 7, 1308–1313.

-

Addition of benzyl ethers to alkynes: a metal-free synthesis of 1H-isochromenes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

- 1. Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

2-bromo-alpha-(allyloxy)toluene literature references

Technical Whitepaper: Synthetic Utility and Mechanistic Pathways of 2-Bromo- -(allyloxy)toluene

Executive Summary & Chemical Identity

2-bromo-

| Property | Specification |

| IUPAC Name | 1-bromo-2-((allyloxy)methyl)benzene |

| CAS Number | 87280-01-1 |

| Molecular Formula | |

| Molecular Weight | 227.10 g/mol |

| Physical State | Clear, colorless to pale yellow liquid |

| Boiling Point | ~105–110 °C (at 2 mmHg) |

| Key Reactivity | Radical translocation (5-exo-trig), Intramolecular Heck (Exo/Endo) |

Synthesis Protocol: Williamson Ether Strategy

The most robust route to this scaffold is the Williamson ether synthesis. This protocol avoids the use of unstable allyl halides as electrophiles by using allyl alcohol as the nucleophile source (or vice versa), but the displacement of 2-bromobenzyl bromide by allyl alkoxide is preferred for yield and purification ease.

Optimized Protocol

-

Reagents: 2-Bromobenzyl bromide (1.0 equiv), Allyl alcohol (1.2 equiv), Sodium Hydride (NaH, 60% dispersion, 1.5 equiv), TBAI (catalytic), THF (anhydrous).

-

Procedure:

-

Activation: Suspend NaH in dry THF at 0°C under Argon. Dropwise add allyl alcohol. Stir for 30 min to generate sodium allyloxide.

-

Addition: Add 2-bromobenzyl bromide (dissolved in THF) slowly to the alkoxide solution at 0°C.

-

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench with sat.

.[1] Extract with -

Purification: Flash column chromatography (Silica gel, 5% EtOAc in Hexanes).

-

Synthetic Workflow Diagram

Caption: Step-wise construction of the ether linkage via nucleophilic substitution.

Radical Cyclization: The 5-Exo-Trig Pathway

This substrate is the "gold standard" for testing radical conditions (e.g.,

Mechanism & Causality

-

Initiation: AIBN decomposes to generate radicals that abstract hydrogen from

, creating the tributyltin radical ( -

Halogen Abstraction: The tin radical abstracts the bromine atom from the substrate, generating a reactive aryl radical.

-

Cyclization (Critical Step): The aryl radical attacks the pendant alkene.

-

5-exo: Attacks the terminal carbon, forming a primary alkyl radical (kinetically faster).

-

6-endo: Attacks the internal carbon, forming a secondary radical (slower).

-

-

Termination: The cyclized radical abstracts H from

to form 3-methyl-2,3-dihydrobenzofuran .

Radical Pathway Diagram

Caption: The kinetic dominance of the 5-exo-trig pathway yielding the dihydrobenzofuran scaffold.

Palladium-Catalyzed Heck Cyclization

Unlike the radical pathway which is reductive (adding H), the Heck reaction is an oxidative coupling that retains unsaturation. This substrate undergoes intramolecular carbopalladation .

Protocol & Selectivity

-

Conditions:

(5 mol%), -

Product: 3-methylene-2,3-dihydrobenzofuran .

-

Selectivity: The reaction proceeds via syn-insertion. Following the 5-exo cyclization, the palladium species must undergo

-hydride elimination. Since the ring protons are not accessible for syn-elimination relative to the Pd center, the elimination occurs at the exocyclic methyl group, resulting in an exocyclic double bond.

Heck Catalytic Cycle Diagram

Caption: The Pd(0)/Pd(II) catalytic cycle highlighting the formation of the exocyclic alkene.

Comparative Analysis of Pathways

| Feature | Radical Pathway ( | Heck Pathway ( |

| Mechanism Type | Homolytic Substitution ( | Organometallic ( |

| Ring Size | 5-membered (major) | 5-membered (major) |

| Final Product | Saturated methyl group (Dihydrobenzofuran) | Exocyclic alkene (Methylene-dihydrobenzofuran) |

| Key Variable | Dilution (to prevent polymerization) | Ligand/Base choice (to prevent isomerization) |

| Reaction Time | Fast (Kinetic control) | Slower (Requires heat) |

References

-

Synthesis & Radical Cyclization: Ueno, Y.; Chino, K.; Watanabe, M.; Moriya, O.; Okawara, M. "Atom-transfer radical cyclization of allylic ethers." Journal of the American Chemical Society, 1982 , 104, 5564–5566. Link

-

Intramolecular Heck Reaction: Abelman, M. M.; Overman, L. E. "Palladium-catalyzed intramolecular alkene arylation."[2] Journal of the American Chemical Society, 1988 , 110, 2328–2329. Link

-

Samarium Diiodide Cyclization: Molander, G. A.; McKie, J. A. "Samarium(II) Iodide-Promoted Intramolecular Aryl Radical Cyclization." Journal of Organic Chemistry, 1992 , 57, 3132–3139. Link

-

5-Exo vs 6-Endo Selectivity: Chatgilialoglu, C.; Ingold, K. U.; Scaiano, J. C. "Rate constants and Arrhenius parameters for the reactions of primary alkyl radicals with tributyltin hydride." Journal of the American Chemical Society, 1981 , 103, 7739–7742. Link

-

General Review: Majumdar, K. C.; Basu, P. K.; Mukhopadhyay, P. P. "Formation of five- and six-membered heterocyclic rings by radical cyclization."[3][4][5] Tetrahedron, 2004 , 60, 6239–6278. Link

Sources

- 1. 1-Allyl-2-bromobenzene | C9H9Br | CID 576065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. Aryl radical cyclizations of 1-(2'-bromobenzyl)isoquinolines with AIBN-Bu3SnH: formation of aporphines and indolo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Williamson Ether Synthesis of Allyl 2-Bromobenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of allyl 2-bromobenzyl ether via the Williamson ether synthesis. It is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require a detailed, reliable protocol and a thorough understanding of the underlying chemical principles.

Introduction: The Strategic Importance of this compound

This compound is a valuable synthetic intermediate in organic chemistry. The allyl group serves as a versatile functional handle for further transformations, such as isomerization to a vinyl ether, oxidation, or metathesis reactions. The 2-bromobenzyl moiety provides a site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. This combination of functionalities makes this compound a key building block in the synthesis of novel pharmaceutical compounds and other functional organic materials.[1][2]

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of ether synthesis due to its reliability and broad applicability.[3] This nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide with a primary alkyl halide.[4][5][6]

Reaction Mechanism and Rationale

The synthesis of this compound proceeds via a classic SN2 mechanism.[4][6][7] The reaction is initiated by the deprotonation of allyl alcohol with a strong base to form the corresponding allyl alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic benzylic carbon of 2-bromobenzyl bromide, displacing the bromide leaving group in a single, concerted step.

Several factors are crucial for the success of this reaction:

-

Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the allyl alcohol, ensuring a high concentration of the reactive alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[4]

-

Substrate Selection: The reaction works best with primary alkyl halides, such as 2-bromobenzyl bromide.[4][8] Secondary and tertiary halides are more prone to undergo elimination (E2) as a competing side reaction, especially in the presence of a strong base.[8][9][10]

-

Solvent: A polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is ideal. These solvents can solvate the cation of the base but do not strongly solvate the alkoxide nucleophile, thus enhancing its reactivity.[11]

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) |

| Allyl alcohol | C₃H₆O | 58.08 | 0.854 g/mL | 0.68 mL | 10.0 |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g | 11.0 | |

| 2-Bromobenzyl bromide | C₇H₆Br₂ | 249.93 | 2.50 g | 10.0 | |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | |

| Saturated aqueous sodium chloride (brine) | NaCl | 58.44 | As needed | - | |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - | |

| Silica gel (230-400 mesh) | SiO₂ | 60.08 | As needed | - | |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |

Procedure:

-

Preparation of the Reaction Apparatus:

-

Under a nitrogen atmosphere, equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of dry nitrogen.

-

-

Formation of the Alkoxide:

-

To the reaction flask, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) and anhydrous THF (20 mL).

-

Cool the suspension to 0 °C using an ice-water bath.

-

In the dropping funnel, prepare a solution of allyl alcohol (0.68 mL, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).

-

Add the allyl alcohol solution dropwise to the stirred NaH suspension over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

-

-

Addition of the Alkyl Halide:

-

Prepare a solution of 2-bromobenzyl bromide (2.50 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL).

-

Add this solution dropwise to the reaction mixture at room temperature over 15 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Reaction Monitoring:

-

Prepare a TLC developing chamber with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Spot the reaction mixture on a TLC plate alongside the starting materials (allyl alcohol and 2-bromobenzyl bromide).

-

The reaction is complete when the starting materials are consumed, and a new, less polar spot corresponding to the product is observed.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of water (10 mL) to decompose any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

-

Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).[12]

-

Dry the organic layer over anhydrous sodium sulfate.[12]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel.[13][14][15][16][17]

-

Pack a column with silica gel using a slurry method with hexanes.

-

Load the crude product onto the column.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

-

Process Optimization and Troubleshooting

| Issue | Potential Cause | Solution |

| Low Yield | Incomplete deprotonation of allyl alcohol. | Ensure the use of dry THF and a fresh, active batch of NaH. Allow sufficient time for the alkoxide formation. |

| Competing elimination (E2) reaction. | Maintain a moderate reaction temperature. While refluxing is often necessary, excessive heat can favor elimination. | |

| Incomplete reaction. | Monitor the reaction closely by TLC and ensure it has gone to completion before work-up. | |

| Presence of Starting Materials in Product | Inefficient purification. | Optimize the eluent system for column chromatography to achieve better separation. |

| Formation of Side Products | Presence of water in the reaction. | Use anhydrous solvents and reagents and maintain a dry, inert atmosphere. |

| Dimerization of 2-bromobenzyl bromide. | This can occur if the alkoxide concentration is too low. Ensure efficient deprotonation of the alcohol. |

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas, which is explosive. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

2-Bromobenzyl Bromide: Lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate PPE.

-

Allyl Alcohol: Flammable liquid and toxic. Handle in a fume hood and wear appropriate PPE.

-

Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable solvents. Work in a well-ventilated area away from ignition sources.

Conclusion

The Williamson ether synthesis provides a robust and efficient method for the preparation of this compound. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the use of appropriate stoichiometry, high yields of the desired product can be achieved. This protocol, coupled with a thorough understanding of the underlying mechanism and potential side reactions, will enable researchers to successfully synthesize this valuable intermediate for their research and development endeavors.

References

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020-05-30). [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. (2023-01-22). [Link]

-

Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

-

Autechaux. Exploring the Synthesis and Applications of 2-Bromobenzyl Alcohol. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

PrepChem.com. Preparation of allyl phenyl ether. [Link]

-

The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. (2018-05-01). [Link]

-

ResearchGate. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols | Request PDF. (2025-08-06). [Link]

-

The Organic Chemistry Tutor. Williamson Ether Synthesis. (2018-08-29). [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). [Link]

-

Lisa Nichols. Column Chromatography. (2022-02-12). [Link]

-

TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

-

Chem-Matics (Chemistry+ Mathematics). Allyl alcohol reactions. (2022-09-04). [Link]

-

University of Rochester. Flash Column Chromatography. [Link]

-

Master Organic Chemistry. What is Allylic Bromination?. (2013-11-25). [Link]

-

Columbia University. Column chromatography. [Link]

-

Reddit. Separation of a mixture via column chromatography. (2014-10-06). [Link]

-

ResearchGate. Synthesis of 3 qa starting from 2‐bromobenzyl alcohol. [Link]

-

Supporting information for. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Dr. Tanmoy Biswas (Chemistry The Mystery of Molecule). MCQ-227 Multistep reactions on Allyl alcohol. (2022-05-27). [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. nbinno.com [nbinno.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 11. tailoredread.com [tailoredread.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. orgsyn.org [orgsyn.org]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.rochester.edu [chem.rochester.edu]

- 16. columbia.edu [columbia.edu]

- 17. reddit.com [reddit.com]

Application Note: Solvent-Free Synthesis of Allyl 2-Bromobenzyl Ether via Phase-Transfer Catalysis

[1]

Introduction & Green Chemistry Context

The synthesis of allyl arylmethyl ethers is a cornerstone transformation in organic chemistry, serving as a critical step in the preparation of substrates for Claisen rearrangements and intramolecular Heck reactions. Traditional Williamson ether syntheses often rely on dipolar aprotic solvents (DMF, DMSO) or flammable solvents (THF) with strong bases (NaH), necessitating rigorous anhydrous conditions and generating significant solvent waste.[1]

This protocol details a solvent-free methodology using solid Potassium Hydroxide (KOH) and a Phase Transfer Catalyst (PTC).[1] By removing the reaction solvent, we achieve:

-

Enhanced Reaction Rates: High concentration of reactants maximizes collision frequency.[1]

-

Operational Simplicity: Elimination of dry solvent handling and simplified workup.[1]

-

Atom Economy: Reduction of auxiliary waste streams.[1]

The target molecule, This compound , is a high-value intermediate used to synthesize functionalized indanes and benzofurans via palladium-catalyzed cyclization.[1]

Mechanistic Insight: Solid-Liquid Phase Transfer Catalysis

Understanding the mechanism is vital for troubleshooting and optimization.[1] In this solvent-free system, the reaction occurs at the interface of the solid base (KOH) and the organic liquid phase (Allyl Bromide/Alcohol mixture).

The Role of the Catalyst (TBAB/TBAI)

Without a catalyst, the reaction is sluggish because the solid KOH surface is poorly accessible to the lipophilic alcohol. The quaternary ammonium salt (

-

Interfacial Deprotonation: The catalyst facilitates the deprotonation of 2-bromobenzyl alcohol at the KOH surface, forming an ion pair

.[1] -

Phase Transfer: This lipophilic ion pair migrates into the organic bulk phase.[1]

-

Nucleophilic Attack: The alkoxide attacks the allyl bromide (

), releasing the bromide ion and regenerating the catalyst

Mechanistic Pathway Diagram[1][2]

Caption: Cycle of Solid-Liquid Phase Transfer Catalysis. The quaternary ammonium catalyst shuttles the alkoxide anion from the solid KOH surface into the bulk organic phase.

Experimental Protocol

Reagents & Equipment[1][2][3][4]

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Safety Note |

| 2-Bromobenzyl alcohol | 187.04 | 1.0 | Substrate | Irritant; Solid (MP ~80°C) |

| Allyl Bromide | 120.98 | 2.0 - 4.0* | Reagent/Solvent | Toxic / Lachrymator (Handle in Hood) |

| KOH (Pellets/Powder) | 56.11 | 2.0 | Base | Corrosive; Hygroscopic |

| TBAB (or TBAI) | 322.37 | 0.05 (5 mol%) | Catalyst | Irritant |

*Note: While 1.2 equiv is theoretically sufficient, using 2.0-4.0 equiv of allyl bromide helps maintain a liquid slurry, as the alcohol is a solid. Excess allyl bromide is easily recovered.

Step-by-Step Methodology

-

Preparation:

-

Equip a round-bottom flask with a magnetic stir bar.[1]

-

Safety: Perform all operations involving allyl bromide in a functioning fume hood.

-

-

Mixing (The "Melt"):

-

Add 2-Bromobenzyl alcohol (1.0 equiv, e.g., 10 mmol, 1.87 g) to the flask.

-

Add Allyl bromide (4.0 equiv, e.g., 40 mmol, 3.4 mL).

-

Add TBAB (0.05 equiv, e.g., 0.5 mmol, 161 mg).[1]

-

Observation: The solid alcohol should dissolve in the allyl bromide.[1] If not, gentle warming (30°C) will create a homogeneous liquid phase.[1]

-

-

Reaction Initiation:

-

Add KOH pellets (2.0 equiv, e.g., 20 mmol, 1.12 g) directly to the stirring solution.

-

Tip: Powdered KOH reacts faster but pellets are sufficient and easier to handle.[1]

-

-

Reaction:

-

Workup:

-

Remove excess allyl bromide via rotary evaporation (if large excess used) or proceed directly to extraction.[1]

-

Add water (20 mL) to dissolve the inorganic salts (KBr, excess KOH).[1]

-

Extract with Diethyl Ether or Ethyl Acetate (3 x 20 mL).[1]

-

Wash the combined organic layer with brine (saturated NaCl).[1]

-

Dry over anhydrous

.[1]

-

-

Purification:

Workflow Diagram

Caption: Operational workflow for the solvent-free synthesis of this compound.

Characterization & Validation

The product is a colorless to pale yellow liquid.[1][3] Validation should be performed using

Expected Yield: 90 - 96%

Spectral Data (Reference Values)

| Signal | Shift ( | Multiplicity | Integration | Assignment |

| Ar-H | 7.50 - 7.55 | Doublet (d) | 1H | Ortho-H (next to Br) |

| Ar-H | 7.10 - 7.35 | Multiplet (m) | 3H | Remaining Aromatic H |

| =CH- | 5.90 - 6.05 | Multiplet (m) | 1H | Allylic Methine |

| =CH2 | 5.20 - 5.40 | Multiplet (m) | 2H | Terminal Alkene |

| Ar-CH2-O | 4.60 - 4.65 | Singlet (s) | 2H | Benzylic Methylene |

| O-CH2- | 4.05 - 4.15 | Doublet (d) | 2H | Allylic Methylene |

Note: The benzylic protons appear slightly downfield compared to unsubstituted benzyl ether due to the steric and electronic influence of the ortho-bromine atom.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor phase contact (solid KOH) | Increase stirring speed; use powdered KOH instead of pellets; add small amount of Toluene if mixture is too viscous. |

| Slow Reaction | Inactive Catalyst | Ensure TBAB/TBAI is dry. Increase catalyst loading to 10 mol%. |

| Byproducts | Hydrolysis of Allyl Bromide | Avoid excessive heating; ensure reagents are reasonably dry (though strict anhydrous conditions are not required).[1] |

| Solidification | Alcohol not dissolving | Gently warm the flask to 40°C to initiate the melt, then return to RT. |

References

-

Rao, H. S. P., & Senthilkumar, S. P. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols.[1] Journal of Chemical Sciences, 113(3), 191–196.[1]

- Primary Protocol Source: Describes the solvent-free KOH/PTC method for benzyl alcohols.

-

Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans.[1] Journal of the American Chemical Society, 128(33), 10694–10695.

- Context: Discusses reactivity of aryl halides with KOH, relevant for ensuring the Br group remains intact during etherific

-

PubChem Compound Summary. this compound (CID 24881141).[1] [1]

-

Data Validation: Confirmation of CAS (87280-01-1) and physical properties.[1]

-

Pd-catalyzed intramolecular Heck reaction conditions for allyl ethers

Application Note: Pd-Catalyzed Intramolecular Heck Reaction of Allyl Ethers

Abstract

The intramolecular Heck reaction of allyl ethers provides a streamlined entry into oxygenated heterocycles, specifically dihydrobenzofurans and chromenes. While the 5-exo-trig cyclization is kinetically favored, the reaction is plagued by competing

Introduction & Mechanistic Challenges

The intramolecular Heck reaction transforms aryl halides bearing pendant allyl ether groups into bicyclic systems. Unlike simple alkene substrates, allyl ethers present a unique challenge: the oxygen atom inductively polarizes the double bond and offers a "sink" for

Critical Decision Points

-

Regioselectivity (5-exo vs. 6-endo):

-

5-exo-trig: The kinetically preferred mode, forming a dihydrobenzofuran ring. However, if the exocyclic double bond lacks a

-hydrogen (e.g., in unsubstituted allyl groups), the organopalladium intermediate is "stuck" unless it isomerizes or undergoes non-standard elimination. -

6-endo-trig: Leads to chromenes (benzopyrans). Often favored by specific bidentate ligands or when the 5-exo pathway is sterically encumbered.

-

-

The Cationic Switch:

-

Neutral Pathway (Standard): The halide (X) remains coordinated to Pd during insertion. This pathway is robust but prone to reversible insertion/elimination, leading to bond migration.

-

Cationic Pathway (Ag-Mediated): Addition of silver salts (e.g., Ag

CO

-

Mechanistic Pathway Diagram

The following diagram illustrates the divergence between the Neutral and Cationic manifolds and the critical

Caption: Divergence of Neutral vs. Cationic pathways in intramolecular Heck cyclization. Silver salts force the cationic route, enhancing rate and regioselectivity.

Optimization of Reaction Conditions

The choice of conditions dictates the fate of the allyl ether substrate.

| Variable | Recommendation | Rationale |

| Catalyst Source | Pd(OAc) | Stable, cost-effective precursor.[1] Reduces to active Pd(0) in situ.[2] |

| Ligand | PPh | PPh |

| Base | Et | Organic bases prevent hydrolysis of sensitive ether products. PMP (1,2,2,6,6-pentamethylpiperidine) is bulky and non-nucleophilic, ideal for cationic conditions. |

| Additive | Ag | Crucial: Scavenges halides to enforce the cationic pathway. Prevents product isomerization (double bond migration). |

| Solvent | MeCN or DMF | MeCN coordinates weakly to Pd, stabilizing cationic intermediates. DMF is preferred for high-temperature neutral conditions. |

Standardized Experimental Protocols

Protocol A: Cationic Pathway (Silver-Mediated)

Best for: Difficult substrates, preventing isomerization, and enantioselective synthesis (with chiral ligands).

Reagents:

-

Substrate: 2-Iodophenyl allyl ether derivative (1.0 equiv)

-

Catalyst: Pd(OAc)

(5-10 mol%) -

Ligand: PPh

(20 mol%) OR (R)-BINAP (10 mol%) -

Additive: Ag

CO -

Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M]

Procedure:

-

Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

-

Charging: Add Pd(OAc)

, Ligand, and Ag -

Substrate Addition: Dissolve the allyl ether substrate in anhydrous MeCN and transfer to the vial via syringe.

-

Degassing: Sparge the mixture with Argon for 5-10 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).

-

Reaction: Seal the vial and heat to 60–80 °C . Monitor via TLC or LCMS.

-

Note: The reaction mixture will turn black/grey due to AgI precipitation. This is normal.

-

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts and Pd black. Rinse with Et

O or EtOAc. -

Purification: Concentrate the filtrate and purify via flash column chromatography on silica gel.

Protocol B: Jeffery Conditions (Phase-Transfer)

Best for: Robust substrates, large-scale reactions, and when silver salts are too expensive.

Reagents:

-

Substrate: 2-Iodophenyl allyl ether derivative (1.0 equiv)

-

Catalyst: Pd(OAc)

(5 mol%) -

Base: K

CO -

Additive: Tetrabutylammonium chloride (TBAC) (1.0 equiv)

-

Solvent: DMF [0.2 M]

Procedure:

-

Setup: Add Pd(OAc)

, K -

Solvent: Add DMF and the substrate.

-

Reaction: Heat to 80–100 °C under Argon.

-

Workup: Dilute with water and extract with Et

O (3x). Wash combined organics with brine (crucial to remove DMF). Dry over MgSO

Troubleshooting & Critical Controls

| Issue | Probable Cause | Corrective Action |

| Double Bond Migration | Reversible | Switch to Protocol A (Ag salts). The cationic pathway makes elimination irreversible and faster, locking the kinetic product. |

| Pd Black Formation | Catalyst decomposition (particle aggregation) | Increase Ligand:Pd ratio (e.g., to 4:1). Add TBAC (Protocol B) to stabilize Pd species. Ensure strict O |

| Enol Ether Hydrolysis | Elimination towards oxygen followed by workup | Avoid acidic workup. Use basic alumina for purification if the product is acid-sensitive. Ensure elimination is directed away from oxygen by using substituted allyl groups (e.g., methallyl). |

| Regioselectivity (Exo/Endo) | Substrate bias | 5-exo is standard. To favor 6-endo (chromene), use bulky monodentate ligands or specific substrates (e.g., 1,1-disubstituted alkenes) that sterically hinder the exo transition state. |

References

-

The Intramolecular Heck Reaction. Organic Reactions. [Link][1][6][7][8][9]

-

The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews. [Link]

-

Intramolecular Heck Reaction. Wikipedia. [Link][1][5][6][8][9][10]

-

Heck Reaction Mechanism. Chemistry LibreTexts. [Link]

-

Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation. Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. bilder.buecher.de [bilder.buecher.de]

- 8. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organicreactions.org [organicreactions.org]

The Intricacies of Tin: A Detailed Guide to the Radical Cyclization of Allyl 2-Bromobenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the formation of cyclic structures is a cornerstone of molecular architecture, pivotal to the synthesis of complex natural products and novel therapeutic agents. Among the myriad of cyclization strategies, radical cyclizations mediated by tin hydrides stand out for their mild conditions and high efficiency in forming five- and six-membered rings. This technical guide provides a comprehensive exploration of the radical cyclization of allyl 2-bromobenzyl ether to yield 3-methyl-1,3-dihydroisobenzofuran, a valuable heterocyclic scaffold. Herein, we delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the critical aspects of reaction execution and product purification.

Mechanistic Insights: A Dance of Radicals

The Bu3SnH-mediated radical cyclization is a classic example of a chain reaction, initiated by the thermal decomposition of azobisisobutyronitrile (AIBN). The elegance of this reaction lies in its carefully orchestrated sequence of events, where highly reactive radical intermediates are selectively generated and consumed to forge new carbon-carbon bonds.

The process unfolds in three key stages: initiation, propagation, and termination.

Initiation: The reaction is triggered by the homolytic cleavage of AIBN upon heating, typically around 80-110 °C, to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. These initiator radicals then abstract a hydrogen atom from tributyltin hydride (Bu3SnH) to produce the crucial tributyltin radical (Bu3Sn•).

Propagation: This is the core of the cyclization process and consists of a cascade of radical transformations:

-